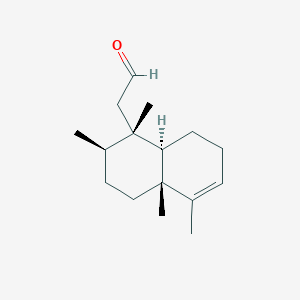
Callicarpenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Callicarpenal is a member of octahydronaphthalenes, a sesquiterpenoid and an aldehyde.
Callicarpenal is a natural product found in Callicarpa americana and Callicarpa japonica with data available.
Applications De Recherche Scientifique
Traditional Medicinal Uses and Pharmacological Effects
Callicarpenal, a component of the Callicarpa genus, has been traditionally used in Chinese medicine for treating various health disorders. Phytochemical research has identified over 200 chemical constituents in Callicarpa, with diterpenes, triterpenoids, and flavonoids being predominant. These constituents have shown diverse pharmacological effects, including anti-inflammatory, hemostatic, neuroprotective, antitubercular, antioxidant, antimicrobial, and analgesic activities. Callicarpa species have also shown effectiveness in clinical applications for gynecological inflammation, hemorrhage, acne vulgaris, and chronic pharyngitis. However, the detailed active compounds and their underlying mechanisms are still under investigation (Tu, Sun, Guo, & Chen, 2013).
Repellent Activities Against Arthropods
Callicarpenal, isolated from American beautyberry (Callicarpa americana), has demonstrated significant repellent activities against mosquitoes, ticks, and imported fire ants. This has led to the development of efficient synthetic approaches for callicarpenal to explore its structure-activity relationship and optimize its biological properties. The repellency of callicarpenal and related compounds like intermedeol against various arthropods has been extensively studied, showing effectiveness at low concentrations (Ling et al., 2011).
Anti-Arthritic Properties
The ethanolic extract of Callicarpa macrophylla, containing callicarpenal, has demonstrated significant anti-arthritic activity. This was shown using models like inhibition of protein denaturation and human red blood cell membrane stabilization, suggesting its potential as a natural remedy for arthritis (Gupta et al., 2013).
Insect Repellent and Toxicity Studies
Studies have also focused on the repellent and toxic effects of callicarpenal derivatives against mosquitoes. These studies aimed at understanding the functional groups necessary for maintaining or increasing its activity to lead to more effective insect control agents (Cantrell et al., 2009).
Anti-Inflammatory and Kinase Inhibition Effects
Research on Callicarpa giraldii and Callicarpa bodinieri, which contain callicarpenal, revealed compounds with significant anti-inflammatory effects. These effects were tested on lipopolysaccharide-stimulated macrophages. Additionally, some of these compounds exhibited moderate inhibitory effects on spleen tyrosine kinase, suggesting potential therapeutic targets for immune-mediated diseases (Yi et al., 2021; Gao et al., 2018).
Propriétés
Numéro CAS |
161105-12-0 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
2-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]acetaldehyde |
InChI |
InChI=1S/C16H26O/c1-12-6-5-7-14-15(12,3)9-8-13(2)16(14,4)10-11-17/h6,11,13-14H,5,7-10H2,1-4H3/t13-,14+,15+,16+/m1/s1 |
Clé InChI |
MPWIIQYWQOBNKS-UGUYLWEFSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC=O)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CC=O)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC=O)CCC=C2C)C |
Synonymes |
13,14,15,16-tetranor-3-cleroden-12-al callicarpenal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



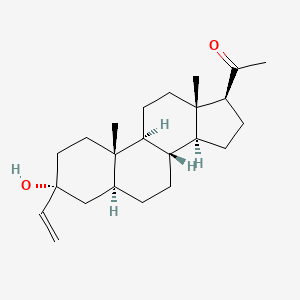
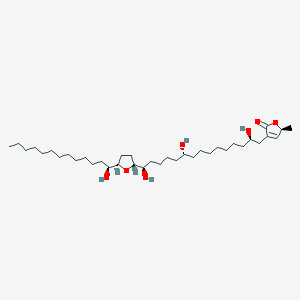


![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

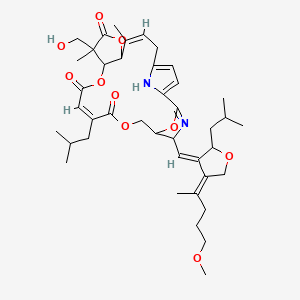

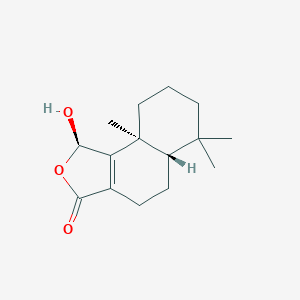
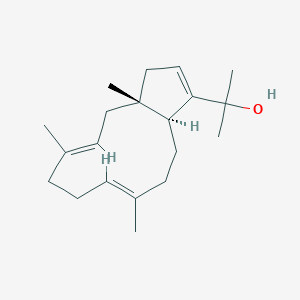
![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)
![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)

![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)